Cas no 2228867-18-1 (tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate
- EN300-1882840
- 2228867-18-1
- tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate
-
- Inchi: 1S/C12H16N4O3/c1-12(2,3)19-11(18)16-10-14-6-8(7-15-10)9(17)4-5-13/h6-7,9,17H,4H2,1-3H3,(H,14,15,16,18)
- InChI Key: LFORETHROYMPMD-UHFFFAOYSA-N
- SMILES: O(C(NC1N=CC(=CN=1)C(CC#N)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 264.12224039g/mol
- Monoisotopic Mass: 264.12224039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 108Ų
tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882840-0.1g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1882840-2.5g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1882840-5.0g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1882840-0.5g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1882840-1.0g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1882840-5g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1882840-10g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1882840-0.05g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1882840-0.25g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1882840-10.0g |
tert-butyl N-[5-(2-cyano-1-hydroxyethyl)pyrimidin-2-yl]carbamate |
2228867-18-1 | 10g |
$4236.0 | 2023-06-02 |
tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate Related Literature
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate
Comprehensive Guide to tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate (CAS No. 2228867-18-1)
tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate (CAS No. 2228867-18-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its shorthand name in scientific literature, belongs to the pyrimidine family, a class of heterocyclic compounds known for their diverse applications in drug development and material science. The tert-butyl and cyano functional groups in its structure contribute to its unique reactivity and potential utility in synthetic chemistry.
The molecular formula of tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate reflects its complex structure, which includes a pyrimidine ring substituted with a carbamate group and a hydroxyethyl side chain bearing a cyano moiety. Researchers have explored its role as an intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) components makes this compound an interesting candidate for structure-activity relationship (SAR) studies.
Recent trends in pharmaceutical chemistry have highlighted the importance of pyrimidine derivatives like tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate in drug discovery. With the growing demand for targeted therapies in oncology and infectious diseases, this compound's potential as a building block for novel drug candidates has become increasingly relevant. Its cyano group offers opportunities for further chemical modifications, making it a versatile intermediate in medicinal chemistry workflows.
The synthesis of tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize this compound and verify its structural integrity. The carbamate protection strategy using the tert-butyl group is particularly valuable in synthetic routes where selective deprotection is required at later stages.
From a commercial perspective, tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate has seen growing demand in the fine chemicals market. Pharmaceutical companies and contract research organizations frequently seek this compound for their drug discovery programs. The global market for pyrimidine-based intermediates is projected to expand significantly in the coming years, driven by increased R&D investment in small molecule therapeutics.
Environmental and safety considerations for handling tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical. Storage should be in a cool, dry place, protected from moisture and direct sunlight to maintain stability.
Researchers interested in CAS 2228867-18-1 often explore its potential applications in various chemical transformations. The compound's reactivity profile makes it suitable for nucleophilic substitution reactions, condensation reactions, and other synthetic manipulations common in heterocyclic chemistry. Its structural features have prompted investigations into its use as a precursor for fluorescent markers and other specialty chemicals.
The patent landscape surrounding tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate reveals its importance in proprietary synthetic routes. Several pharmaceutical companies have included this intermediate in their intellectual property portfolios, particularly in patents related to kinase inhibitor development. This underscores the compound's strategic value in contemporary drug discovery efforts.
Analytical challenges associated with tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate primarily relate to its purification and characterization. The polar nature of the molecule requires specific chromatographic conditions for effective separation. Advanced mass spectrometry techniques have proven particularly useful in confirming the molecular weight and fragmentation pattern of this compound.
Future research directions for tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate may explore its potential in asymmetric synthesis and chiral chemistry. The presence of the hydroxyethyl moiety offers opportunities for stereoselective transformations, which could lead to enantiomerically pure products with enhanced biological activity. Such developments would further increase the compound's value in pharmaceutical applications.
For laboratories considering working with CAS 2228867-18-1, sourcing high-quality material from reputable suppliers is essential. The compound's purity significantly impacts its performance in subsequent reactions, making quality control a critical consideration. Many researchers opt for custom synthesis services to obtain this intermediate with specific purity grades tailored to their application requirements.
The scientific literature contains numerous references to tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate and related compounds, particularly in journals focusing on medicinal chemistry and organic synthesis. These publications provide valuable insights into the compound's reactivity, stability, and potential applications, serving as important resources for researchers entering this field.
In conclusion, tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate (CAS No. 2228867-18-1) represents an important building block in modern synthetic chemistry. Its unique structural features and versatile reactivity profile make it valuable for pharmaceutical research and other specialized applications. As the demand for complex organic intermediates continues to grow, this compound is likely to maintain its significance in chemical research and development.
2228867-18-1 (tert-butyl N-5-(2-cyano-1-hydroxyethyl)pyrimidin-2-ylcarbamate) Related Products
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 61549-49-3(9-Decenenitrile)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)




